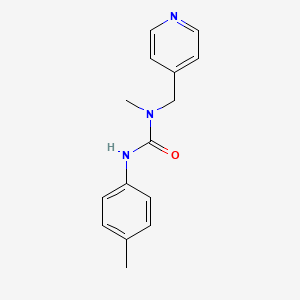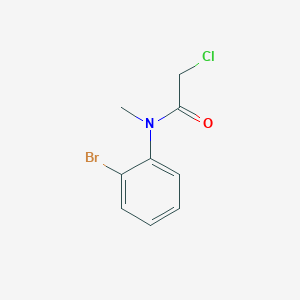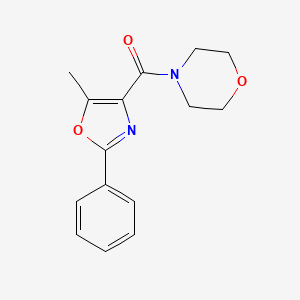
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone, also known as MPO, is a chemical compound with potential applications in scientific research. MPO is a small molecule inhibitor of the protein kinase C (PKC) family, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone is a small molecule inhibitor of the PKC family, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli such as growth factors, hormones, and neurotransmitters, and plays a key role in signal transduction pathways. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone binds to the catalytic domain of PKC, which inhibits its activity and downstream signaling pathways.
Biochemical and physiological effects:
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been shown to have biochemical and physiological effects on cancer cells. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone in lab experiments is its specificity for PKC inhibition. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been shown to selectively inhibit PKC activity without affecting other kinases. This makes it a useful tool for studying the role of PKC in cellular processes. However, one limitation of using (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone is its low solubility in aqueous solutions. This can make it difficult to administer to cells in culture or in vivo.
Orientations Futures
For the use of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone include its use in combination with other anticancer drugs, development of more potent and selective PKC inhibitors, and animal models of cancer and inflammation.
Méthodes De Synthèse
The synthesis of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been reported in the literature by several research groups. The most common method involves the reaction of 4-morpholinylmethyl-2-phenyl-1,3-oxazole with methyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone.
Applications De Recherche Scientifique
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been shown to have potential applications in scientific research. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been reported to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Propriétés
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-13(15(18)17-7-9-19-10-8-17)16-14(20-11)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSXTILBRBIOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid](/img/structure/B7468969.png)
![3-[(E)-2-[3-(difluoromethoxy)-4-methoxyphenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7468974.png)
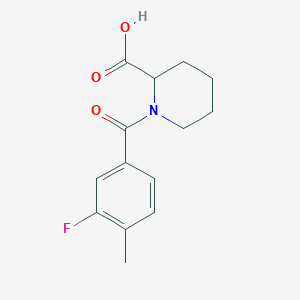
![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)
![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)

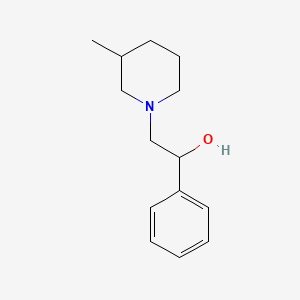

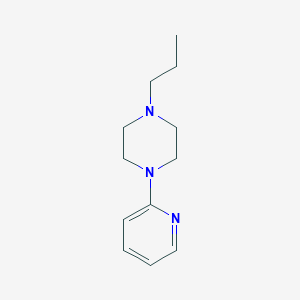

![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)
![N-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B7469050.png)
